5-bromo-3-fluoro-4-iodo-N,N-dimethylpyridin-2-amine
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Overview
Description
5-bromo-3-fluoro-4-iodo-N,N-dimethylpyridin-2-amine: is a complex organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a pyridine ring, along with a dimethylamine group. The unique combination of these substituents imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-fluoro-4-iodo-N,N-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction , which involves the coupling of a halogenated pyridine derivative with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-fluoro-4-iodo-N,N-dimethylpyridin-2-amine: undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include biaryl derivatives, N-oxides, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-bromo-3-fluoro-4-iodo-N,N-dimethylpyridin-2-amine: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-3-fluoro-4-iodo-N,N-dimethylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of halogen atoms can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
5-bromo-3-fluoro-4-iodo-N,N-dimethylpyridin-2-amine: can be compared with other halogenated pyridine derivatives, such as:
5-bromo-2-methylpyridin-3-amine: Lacks the fluorine and iodine substituents, resulting in different reactivity and applications.
2-bromo-5-fluoropyridine: Contains only bromine and fluorine, with different substitution patterns affecting its chemical properties.
5-bromo-1-fluoro-3-iodo-2-methoxy-benzene: A benzene derivative with similar halogenation but different ring structure.
The unique combination of bromine, fluorine, and iodine in This compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-3-fluoro-4-iodo-N,N-dimethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFIN2/c1-12(2)7-5(9)6(10)4(8)3-11-7/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVCCPBKOOGOLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=C1F)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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